Methyl 2-methoxytetrafluoropropionate
Overview
Description
Methyl 2-methoxytetrafluoropropionate is an organic compound with the molecular formula C5H6F4O3. It is a fluorinated ester that has gained attention due to its unique chemical properties and potential applications in various fields. The compound is characterized by its tetrafluorinated carbon chain and methoxy group, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxytetrafluoropropionate can be synthesized through the reaction of hexafluoropropylene oxide with methanol. This reaction typically occurs under reflux conditions in the presence of a base such as lithium hydride in dioxane. The resulting product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxytetrafluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in Claisen condensation reactions to form diketones and other complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Condensation: Claisen condensation typically involves the use of bases like lithium hydride in solvents such as dioxane.
Major Products Formed
Scientific Research Applications
Methyl 2-methoxytetrafluoropropionate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds and heterocycles.
Biology: The compound is studied for its potential use in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-methoxytetrafluoropropionate involves its reactivity with various nucleophiles and electrophiles. The fluorine atoms in the compound enhance its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form complex organic molecules. The methoxy group also plays a role in stabilizing the intermediate products formed during these reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl trifluoropyruvate
- Methyl 2,3,3,3-tetrafluoropropanoate
- Methyl 2-methoxy-3,3,3-trifluoropropionate
Uniqueness
Methyl 2-methoxytetrafluoropropionate is unique due to its tetrafluorinated carbon chain and methoxy group, which confer distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O3/c1-11-3(10)4(6,12-2)5(7,8)9/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWRUEZRLRNISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379548 | |
Record name | Methyl 2-methoxytetrafluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10186-63-7 | |
Record name | Methyl 2-methoxytetrafluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 2-methoxytetrafluoropropionate a useful reagent in organic synthesis?
A1: this compound serves as a synthetic equivalent of methyl trifluoropyruvate, a compound difficult to utilize directly due to its reactivity. This reagent allows for the introduction of the trifluoroacetyl group into various molecules. [] This is particularly useful in the synthesis of heterocyclic compounds like chromones, which are important structural motifs in medicinal chemistry. [, ]
Q2: Can you provide an example of how this compound is used in the synthesis of complex molecules?
A2: One example is its use in the synthesis of 2-(trifluoroacetyl)chromones. [] The Claisen condensation of this compound with various acetophenones, followed by acid-catalyzed cyclization, provides access to these compounds. This method showcases the utility of this compound in constructing complex molecules with potential biological activity.
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